molecular formula C5H11ClFN B2379532 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 2137697-07-3

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2379532
CAS No.: 2137697-07-3
M. Wt: 139.6
InChI Key: JKAJXTLZYZNHQJ-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10FN·HCl. It is a fluorinated amine that features a cyclobutane ring substituted with a fluoromethyl group and an amine group. This compound is often used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving appropriate precursors.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amination: The amine group is introduced through an amination reaction, which can be achieved using ammonia or amine derivatives under suitable conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s ability to form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The cyclobutane ring provides structural rigidity, which contributes to the compound’s stability and specificity in binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)cyclobutan-1-amine hydrochloride
  • 3-(Bromomethyl)cyclobutan-1-amine hydrochloride
  • 3-(Hydroxymethyl)cyclobutan-1-amine hydrochloride

Uniqueness

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable tool in drug design and other applications .

Properties

IUPAC Name

3-(fluoromethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAJXTLZYZNHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137697-07-3
Record name 3-(fluoromethyl)cyclobutan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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